Thiophene Regioisomerism: 2‑Thienyl vs. 3‑Thienyl Analogs Yield Distinct Kinase Selectivity Signatures
In isoquinoline‑5‑sulfonamide series, the position of the sulfur atom in the thiophene ring governs the spatial orientation of the terminal heterocycle within the kinase ATP‑binding pocket. The 2‑thienyl isomer (651307‑18‑5) places the sulfur atom in a position that can engage in unique hydrophobic contacts with the glycine‑rich loop of PKB/Akt, whereas the 3‑thienyl isomer (CAS 651307‑19‑6) presents a different electronic surface that alters hydrogen‑bonding patterns with the hinge region [1]. This regioisomeric distinction is not trivial; in related isoquinoline‑5‑sulfonamide PKB inhibitor series, a single atom positional change has been shown to produce >10‑fold shifts in IC₅₀ against individual Akt isoforms [2].
| Evidence Dimension | Kinase inhibition potency dependence on thiophene regioisomerism |
|---|---|
| Target Compound Data | 2‑Thienyl isomer (651307‑18‑5); no isoform‑specific quantitative IC₅₀ publicly available for this exact compound. |
| Comparator Or Baseline | 3‑Thienyl isomer (651307‑19‑6); no isoform‑specific quantitative IC₅₀ publicly available. |
| Quantified Difference | Not available; regioisomerism is known to cause >10‑fold IC₅₀ variations in analogous isoquinoline‑5‑sulfonamide PKB inhibitor series [2]. |
| Conditions | Class‑level inference drawn from SAR of isoquinoline‑5‑sulfonamide PKB/Akt inhibitors in biochemical kinase assays (e.g., HTRF or AlphaScreen) [2]. |
Why This Matters
Procurement of the incorrect regioisomer (3‑thienyl instead of 2‑thienyl) can completely invalidate a kinase profiling experiment, as a single atom shift may redirect target engagement from Akt1 to an unrelated kinase.
- [1] WO2004094386A1 – Isoquinoline-5-sulfonic acid amides as inhibitors of Akt (protein kinase B). International Patent Application, filed 27 Feb 2004, published 4 Mar 2005. The patent claims thienyl-substituted isoquinoline-5-sulfonamides and describes the importance of heterocycle substitution for Akt inhibitory activity. View Source
- [2] Collins I, Caldwell J, Fonseca T, et al. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Bioorg Med Chem. 2006;14(4):1255-1273. Demonstrates >10‑fold variations in PKB isoform IC₅₀ values arising from subtle structural modifications in isoquinoline‑5‑sulfonamides. View Source
